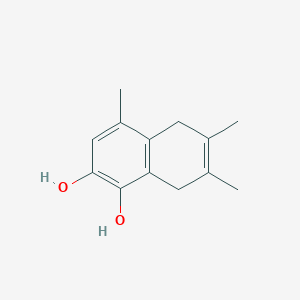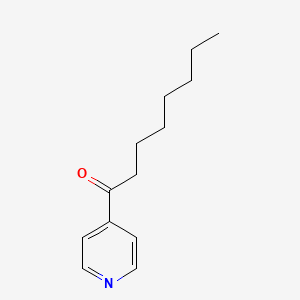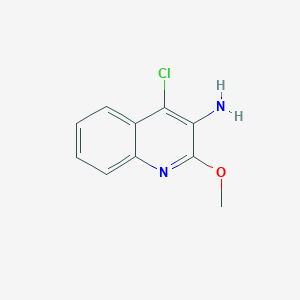
4-Chloro-2-methoxyquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 2nd position, and an amine group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-Chloro-2-methoxyquinolin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Conrad-Limpach synthesis are classical methods used for constructing the quinoline scaffold . These methods typically involve the use of transition metal catalysts, ionic liquids, or green reaction protocols to enhance the efficiency and yield of the desired product .
Industrial production methods often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also gaining popularity due to their ability to provide better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
4-Chloro-2-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
4-Chloro-2-methoxyquinolin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
4-Chloro-2-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the methoxy and amine groups, making it less versatile in terms of chemical reactivity.
2-Methoxyquinoline: Lacks the chlorine and amine groups, which affects its biological activity and chemical properties.
3-Aminoquinoline: Lacks the chlorine and methoxy groups, influencing its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
4-chloro-2-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-10-9(12)8(11)6-4-2-3-5-7(6)13-10/h2-5H,12H2,1H3 |
Clé InChI |
LWSKIASZFDZUCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2C(=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


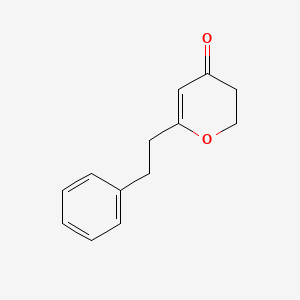


![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
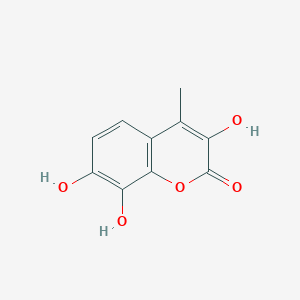

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)


